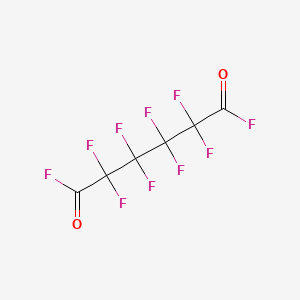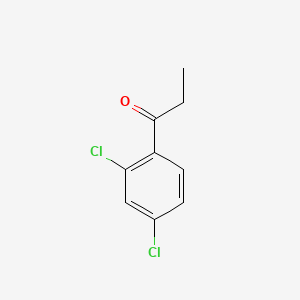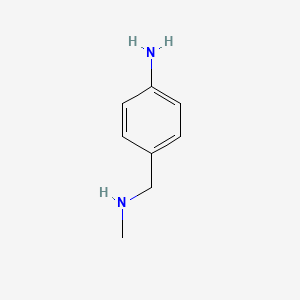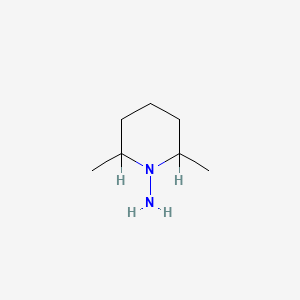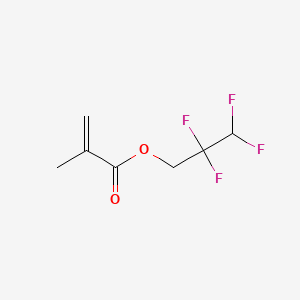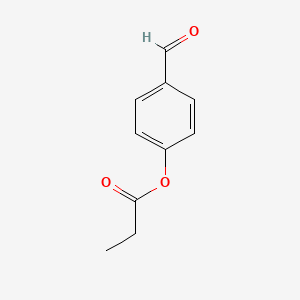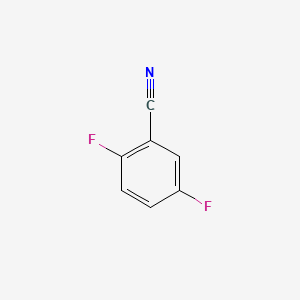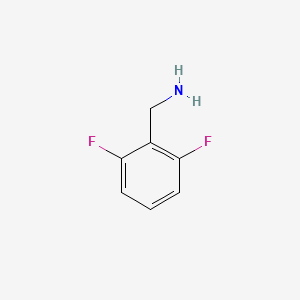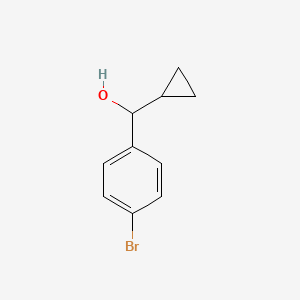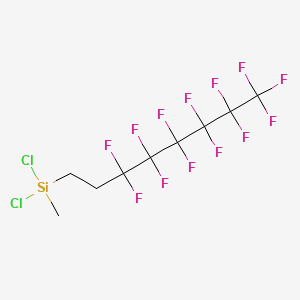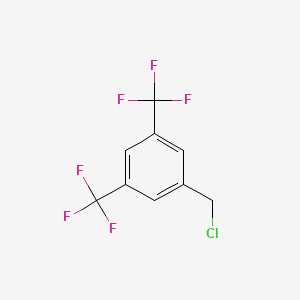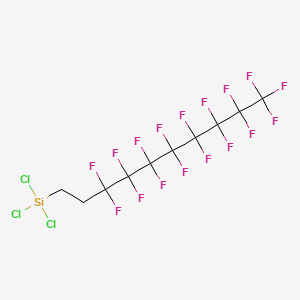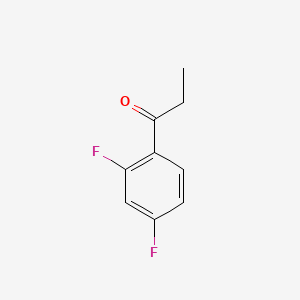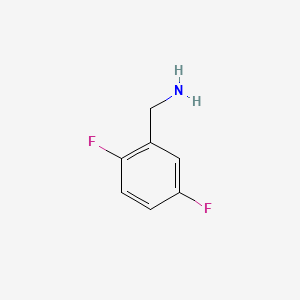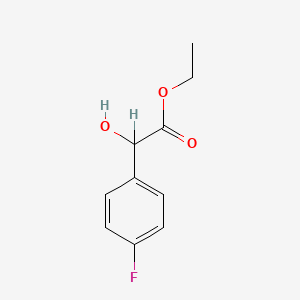
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate
Übersicht
Beschreibung
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate involves several steps. The reaction involves p-Fluorotoluene, ethanol, di-tert-butyl peroxide, and Pd (Xantphos)Cl 2 . The reaction is heated to 120° C and stirred at this constant temperature for 16 hours . After the reaction is completed, carbon monoxide is discharged, and the product is obtained by column chromatography .Molecular Structure Analysis
The InChI code for Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is 1S/C10H11FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate is a powder that is stored at room temperature . It has a molecular weight of 182.19 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.06, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- Summary of the Application : This compound has been synthesized and tested for its potential anticancer activity . It’s a biologically active benzofuran derivative prepared from commercially available starting materials .
- Methods of Application or Experimental Procedures : The compound was synthesized in four steps from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . All the intermediates reported in the method were characterized by spectroscopic techniques . The anticancer activity of the compound was tested against the HCT 116 cell line .
- Results or Outcomes : The compound and its methyl derivative were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against the HCT 116 cell line .
Antiviral Activity
- Summary of the Application : Indole derivatives, which are structurally similar to your compound, have been studied for their antiviral activity .
- Methods of Application or Experimental Procedures : Various indole derivatives were synthesized and tested for their antiviral activity against a broad range of RNA and DNA viruses .
- Results or Outcomes : Certain indole derivatives showed inhibitory activity against the Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-inflammatory Activity
- Summary of the Application : Some indole derivatives have been studied for their anti-inflammatory activity .
- Methods of Application or Experimental Procedures : The anti-inflammatory activity of these compounds was tested in vivo .
- Results or Outcomes : Compounds with a SO2Me moiety showed good anti-inflammatory activity in vivo .
Preparation of Biologically Active Benzofuran Derivative
- Summary of the Application : A biologically active benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, was prepared from commercially available starting materials .
- Methods of Application or Experimental Procedures : The compound was synthesized in four steps from 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . All the intermediates reported in the method were characterized by spectroscopic techniques .
- Results or Outcomes : The target molecule and its methyl derivative were tested for their anticancer activity and were found to have IC50 values of 95.2 μg/mL and 8.5 μg/mL respectively against HCT 116 cell line .
Triple-Acting PPARα, -γ, and -δ Agonist
Safety And Hazards
The safety information for Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate indicates that it has hazard statements H315-H319-H335 . This means it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with care to avoid these hazards.
Eigenschaften
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCGHQKCIUHNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20996956 | |
| Record name | Ethyl (4-fluorophenyl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)-2-hydroxyacetate | |
CAS RN |
7550-03-0 | |
| Record name | Ethyl 4-fluoro-α-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-fluorophenylglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-fluorophenyl)(hydroxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20996956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-fluorophenylglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

